molecular formula C11H19BrO2 B7813131 Tert-butyl 1-bromocyclohexane-1-carboxylate

Tert-butyl 1-bromocyclohexane-1-carboxylate

Cat. No.: B7813131
M. Wt: 263.17 g/mol
InChI Key: RYCNFXXBDNYCRQ-UHFFFAOYSA-N
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Description

Tert-butyl 1-bromocyclohexane-1-carboxylate is an organic compound with the molecular formula C11H19BrO2. It is a derivative of cyclohexane, where a bromine atom and a tert-butyl ester group are attached to the same carbon atom. This compound is often used as an intermediate in organic synthesis due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 1-bromocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of tert-butyl cyclohexane-1-carboxylate. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-bromocyclohexane-1-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) to form different derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclohexene derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.

    Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF).

    Reduction: Conducted in ether solvents under an inert atmosphere to prevent oxidation.

Major Products Formed

Scientific Research Applications

Tert-butyl 1-bromocyclohexane-1-carboxylate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-bromocyclohexane-1-carboxylate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-chlorocyclohexane-1-carboxylate
  • Tert-butyl 1-iodocyclohexane-1-carboxylate
  • Tert-butyl 1-fluorocyclohexane-1-carboxylate

Uniqueness

Tert-butyl 1-bromocyclohexane-1-carboxylate is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis, allowing for controlled reactions and the formation of a wide range of derivatives .

Properties

IUPAC Name

tert-butyl 1-bromocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrO2/c1-10(2,3)14-9(13)11(12)7-5-4-6-8-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCNFXXBDNYCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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